molecular formula C14H16N4OS B2592743 N-(1-(thiazol-2-yl)piperidin-4-yl)picolinamide CAS No. 1448045-64-4

N-(1-(thiazol-2-yl)piperidin-4-yl)picolinamide

Cat. No. B2592743
CAS RN: 1448045-64-4
M. Wt: 288.37
InChI Key: PPVLJWUPMIOHFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . This is followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The synthesized compounds were found to have a molecular weight of 256.2 . The compounds were found to be in powder form . The melting point of one of the synthesized compounds, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide, was found to be between 210–214 °C .

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)picolinamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and alkyl or phenyl groups at specific positions substantially increased activity, indicating the importance of the basic quality of the nitrogen atom in piperidine for enhanced activity. This research highlights the potential of similar compounds for advanced development as antidementia agents due to their potent inhibition of acetylcholinesterase and marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).

Interaction with CB1 Cannabinoid Receptor

Another study focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with a structure similar to this compound, with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), this research provides insights into the structural requirements for binding to the CB1 receptor, potentially aiding in the design of new cannabinoid receptor antagonists (Shim et al., 2002).

Antibacterial Activity

Research on 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives, structurally related to this compound, showed promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Compounds containing the thiazole ring exhibited significant antibacterial activity, underscoring the potential of such derivatives in antibacterial applications (Selvakumar & Elango, 2017).

Mechanism of Action

The compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . They also demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Future Directions

The compounds synthesized have shown promising results in terms of anti-inflammatory activity . Future research could focus on further exploring the potential of these compounds in drug discovery and development, understanding biological pathways, and studying protein interactions. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(12-3-1-2-6-15-12)17-11-4-8-18(9-5-11)14-16-7-10-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVLJWUPMIOHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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